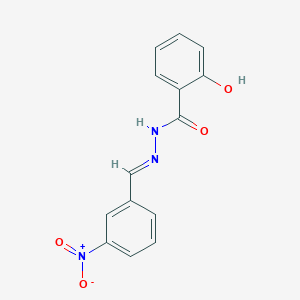![molecular formula C20H22BrN3O5 B11554549 (3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11554549.png)
(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes bromine, methoxy, and phenoxy groups, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with an amine, such as 2-methoxyaniline, to form the phenoxy acetamide intermediate.
Formation of the Butanamide Derivative: The phenoxy acetamide intermediate is then reacted with butanoyl chloride in the presence of a base to form the final product, (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance binding affinity and specificity, while the imino and amido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
- (3E)-3-{[2-(4-CHLORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-FLUORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
- (3E)-3-{[2-(4-IODO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity and binding affinity compared to similar compounds with different halogen atoms.
属性
分子式 |
C20H22BrN3O5 |
|---|---|
分子量 |
464.3 g/mol |
IUPAC 名称 |
(3E)-3-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]-N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C20H22BrN3O5/c1-13(10-19(25)22-15-6-4-5-7-16(15)27-2)23-24-20(26)12-29-17-9-8-14(21)11-18(17)28-3/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+ |
InChI 键 |
HRJUXZQURPYMGC-YDZHTSKRSA-N |
手性 SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/CC(=O)NC2=CC=CC=C2OC |
规范 SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)CC(=O)NC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-acetyl-3-amino-6-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11554476.png)
![2-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11554478.png)
![Bis[2-(prop-2-en-1-yl)phenyl] 4,4'-sulfonyldibenzoate](/img/structure/B11554486.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11554492.png)

![2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11554498.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554533.png)
![4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11554535.png)
![2-(2,3-dichlorophenyl)-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11554539.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
![N'-[(1E)-1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11554548.png)
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B11554551.png)
